

Solubility of Fmoc-L-allothreonine in DMSO and other solvents

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine

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An In-depth Technical Guide to the Solubility of Fmoc-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-L-allothreonine, a crucial building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving reproducible results in drug discovery and development. While specific quantitative solubility data for Fmoc-L-allothreonine is not extensively published, this document compiles available data from closely related analogues and provides detailed experimental protocols for its determination.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids is a critical factor influencing the efficiency of coupling steps in SPPS. Inadequate solubility can lead to several challenges:

- **Incomplete Reactions:** Undissolved Fmoc-amino acid is unavailable to react with the N-terminus of the growing peptide chain, resulting in deletion sequences in the final product.
- **Slow Reaction Kinetics:** Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.

- Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which reduces their effective concentration and hinders reactivity.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used in SPPS due to their excellent solvating properties for a wide range of organic molecules, including protected amino acids.^[1]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility values for Fmoc-L-allothreonine are not readily available in public literature, data from its diastereomer, Fmoc-L-threonine, and a protected version, O-(tert-Butyl)-N-Fmoc-L-allothreonine, provide a strong basis for estimation. The structural similarity suggests that the solubility of Fmoc-L-allothreonine will be in a comparable range.

Compound	Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes	Reference
O-(tert-Butyl)-N-Fmoc-L-allothreonine	DMSO	100	251.60	Requires ultrasonic assistance. Use of new, hygroscopic DMSO is recommended.	[2]
Fmoc-L-threonine	DMSO	100	251.60	Requires ultrasonic assistance.	[1]
Fmoc-L-threonine	DMF	"clearly soluble"	~250	Based on 1 mmole in 2 mL of DMF.	[1]
General Fmoc-Amino Acids	DMF	Variable to Good	-	General guide; actual solubility can vary.	[3]
General Fmoc-Amino Acids	NMP	Good	-	N-Methyl-2-pyrrolidone is a common alternative to DMF with higher solvating power.	[3]
General Fmoc-Amino Acids	DCM	Limited	-	Dichloromethane is generally a poorer solvent for	[3]

Fmoc-amino acids.

General

Fmoc-Amino Acids

Water

Sparingly Soluble

-

The hydrophobic Fmoc group limits solubility in aqueous solutions. [4]

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocol is recommended for determining the solubility of Fmoc-L-allothreonine.

Protocol 1: Determination of Solubility via HPLC

This method involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved portion using High-Performance Liquid Chromatography (HPLC).

Materials:

- Fmoc-L-allothreonine
- Selected solvents (e.g., DMSO, DMF, NMP, DCM)
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.2 µm)

Procedure:

- **Preparation of Saturated Solutions:**
 - Add an excess amount of Fmoc-L-allothreonine to a known volume of the chosen solvent in a sealed vial.
 - Agitate the mixture at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.
- **Separation of Undissolved Solid:**
 - Centrifuge the vial at high speed to pellet the undissolved solid material.
- **Sample Preparation for Analysis:**
 - Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
 - Filter the supernatant through a 0.2 µm syringe filter into a clean vial.
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- **HPLC Analysis:**
 - Inject the diluted sample into the HPLC system.
 - Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
 - Detect the Fmoc-L-allothreonine peak by UV absorbance at 265 nm or 301 nm.
- **Quantification and Calculation:**
 - Determine the concentration of Fmoc-L-allothreonine in the diluted sample by comparing its peak area to a pre-established calibration curve.

- Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Protocol 2: Standard Dissolution for Peptide Synthesis

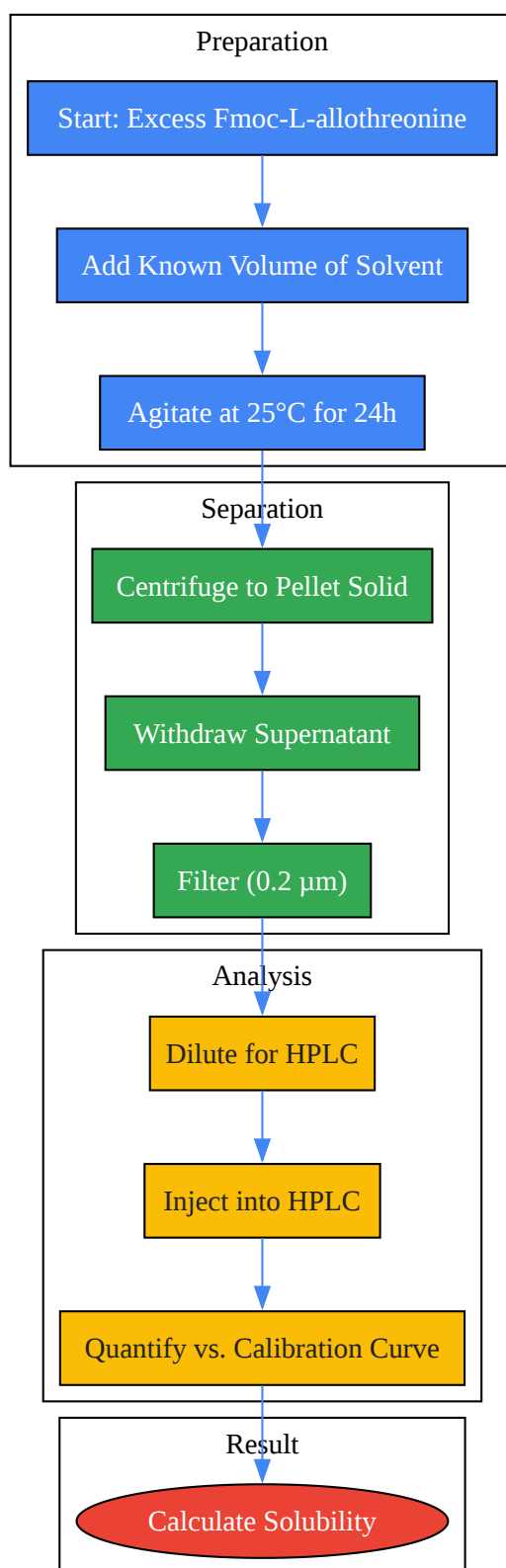
This protocol outlines a practical approach for dissolving Fmoc-amino acids for immediate use in coupling reactions.^[3]

Procedure:

- Weigh the desired amount of Fmoc-L-allothreonine into a clean, dry vial.
- Add the calculated volume of high-purity, amine-free solvent (e.g., DMF).
- Vortex the vial for 1-2 minutes to suspend the solid.
- If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
- If solubility remains an issue, gently warm the solution to 37°C with intermittent vortexing.
- Once dissolved, use the solution immediately for the coupling reaction. For sparingly soluble compounds, preparing a concentrated stock in DMSO and adding a small volume to the primary solvent (e.g., DMF) can be an effective strategy.^[3]

Visualizations

Experimental Workflow for Solubility Determination

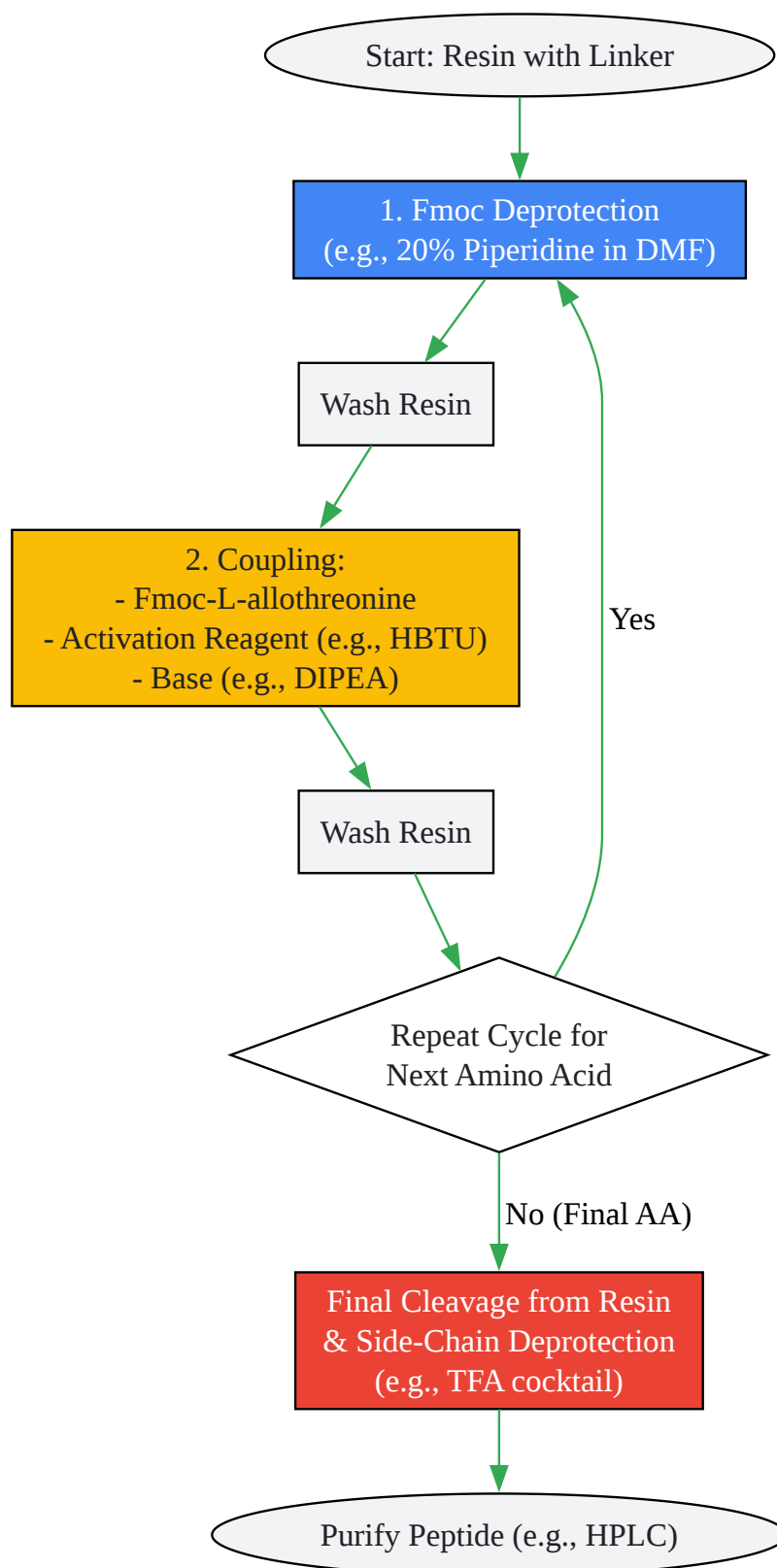


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Caption: Workflow for determining the solubility of Fmoc-L-allothreonine.

General Workflow for Fmoc-SPPS

Fmoc-L-allothreonine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).^{[5][6]} The following diagram illustrates its role in the iterative process of peptide chain elongation.



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Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

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